molecular formula C18H12N2 B5608625 2-phenylbenzo[g]quinoxaline

2-phenylbenzo[g]quinoxaline

Cat. No.: B5608625
M. Wt: 256.3 g/mol
InChI Key: NZFXNLXEQRQPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenylbenzo[g]quinoxaline is a useful research compound. Its molecular formula is C18H12N2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.100048391 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes in Viscosity Detection

2-Phenylbenzo[g]quinoxaline derivatives have been explored as viscosity-sensitive fluorescent probes. In a study, various substituted derivatives of this compound demonstrated significant fluorescence response to changes in viscosity, indicating their potential in viscosity detection applications (Wang, Shi, Jia, Chen, & Ma, 2009).

Pharmaceutical and Industrial Applications

Quinoxaline derivatives, including this compound, are valuable in various industrial and pharmaceutical contexts. For instance, the synthesis and analysis of isoxazolequinoxaline derivatives have been conducted, revealing potential applications in anti-cancer drug development (Abad, Sallam, Al-Ostoot, Khamees, Al-Horaibi, SridharM., Khanum, Madegowda, Hafi, Mague, Essassi, & Ramli, 2021).

Synthesis of Novel Derivatives

Research into the synthesis of novel quinoxaline derivatives, like 2,3,8-trisubstituted 7H-isoindolo[5,6-g]quinoxaline-5,7,9,11(8H)-tetraones, has been conducted to explore their chemical properties and potential applications (Lee, Cho, Choi, Namgoong, & Jung, 2004).

Materials Science and Electronics

This compound-based compounds have been synthesized for use as electron-transport materials in organic light-emitting devices. These materials show promising properties such as high electron mobility, which are crucial for the performance of such devices (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).

Crystal Structure Analysis

The crystal structures and packing motifs of various this compound derivatives have been analyzed, providing insights into their molecular configurations, which are important for understanding their physical and chemical behaviors (Cantalupo, Salvati, McBurney, Raju, Glagovich, & Crundwell, 2006).

Antifungal and Antioxidant Activities

Some this compound derivatives have been studied for their antifungal and antioxidant activities. These compounds have shown potential in agricultural and food chemistry, particularly in combating fungal infections and oxidative stress (Zhang, Dai, Qian, Liu, Xiao, Lu, Zhu, Wang, & Ye, 2014).

Properties

IUPAC Name

3-phenylbenzo[g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)18-12-19-16-10-14-8-4-5-9-15(14)11-17(16)20-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFXNLXEQRQPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.